4-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
4-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic compound that finds its roots in medicinal chemistry. It features a complex structure with potential biological activities, making it a candidate for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically begins with the preparation of intermediates through multi-step organic reactions. The key steps include:
Formation of Pyrazolo[3,4-d]pyrimidin: This core structure is synthesized using cyclization reactions involving pyrrolidin-1-amine and pyrazole derivatives.
Incorporation of Fluoro-Benzamide Group: The intermediate product is then reacted with 4-fluorobenzoyl chloride under basic conditions to attach the fluoro-benzamide moiety.
Industrial Production Methods
Industrial production of this compound scales up the lab methods to larger reactors, focusing on optimizing yield and purity. Using robust catalysts and controlled reaction environments ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Typical reductants include lithium aluminium hydride, affecting the nitro or carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation, reduction, and substitution reactions often employ reagents like sodium borohydride for reduction and electrophiles such as alkyl halides for substitution under anhydrous conditions.
Major Products Formed
The products vary depending on the type of reaction. Oxidation typically yields carboxylic acids or ketones, while reduction forms primary or secondary amines. Substitution results in a variety of functionalized derivatives.
Scientific Research Applications
4-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential to modulate biological pathways.
Medicine: Explored for its possible roles in drug development, particularly as enzyme inhibitors.
Industry: Functions as an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound's mechanism of action typically involves:
Molecular Targets: Enzymes or receptors that it binds to, potentially inhibiting their function.
Pathways Involved: Interaction with cellular signaling pathways, possibly affecting cell proliferation or apoptosis.
Comparison with Similar Compounds
When compared to similar compounds, 4-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide stands out due to its unique molecular structure and functional groups, which could confer unique biological activities.
List of Similar Compounds
4-chloro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
4-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
4-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
That’s a rundown on the chemistry and applications of this compound. Fascinating stuff, isn't it?
Properties
IUPAC Name |
4-fluoro-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6OS/c1-28-19-23-16(25-9-2-3-10-25)15-12-22-26(17(15)24-19)11-8-21-18(27)13-4-6-14(20)7-5-13/h4-7,12H,2-3,8-11H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGFDXOSDVWQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=C(C=C3)F)C(=N1)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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